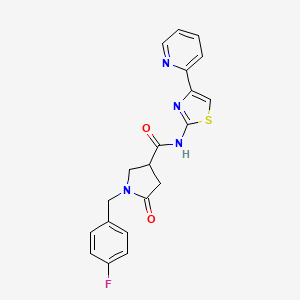
1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole and pyridine rings, and the final coupling reactions. Common reagents used in these synthetic routes include:
4-fluorobenzyl bromide: Used to introduce the 4-fluorobenzyl group.
Thiazole derivatives: Used to form the thiazole ring.
Pyridine derivatives: Used to introduce the pyridine ring.
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide
- 1-(4-methylbenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide
- 1-(4-bromobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
1-(4-fluorobenzyl)-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct physicochemical properties and biological activities. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity for specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17FN4O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-6-4-13(5-7-15)10-25-11-14(9-18(25)26)19(27)24-20-23-17(12-28-20)16-3-1-2-8-22-16/h1-8,12,14H,9-11H2,(H,23,24,27) |
InChI Key |
LQWBBCMKPLFWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















